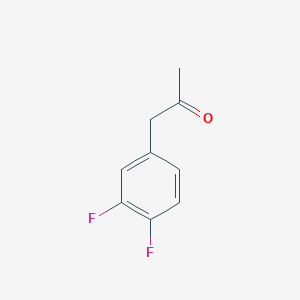

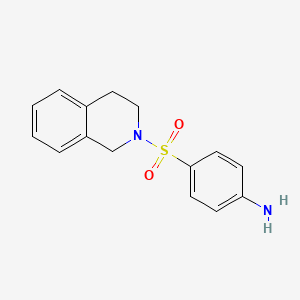

![molecular formula C10H16O4S2 B1346241 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid CAS No. 4265-54-7](/img/structure/B1346241.png)

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The linear formula of this compound is C7H12O4S2 . It contains seven carbon atoms, twelve hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a chemistry database or a chemist.科学的研究の応用

Synthesis and Pharmacological Properties

A study by Veer and Oud (2010) describes the synthesis of various esters, including those with structural similarities to 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid, and their pharmacological properties. These compounds, particularly the tertiary aminoalkyl esters derived from biphenyl-2-acetic acid and its analogs, showed pronounced antispasmodic activity. This research highlights the potential for designing new pharmacologically active agents based on modifications of the carboxylic acid and thioether groups Veer & Oud, 2010.

Crystallography and Molecular Structure

The crystal structure of certain compounds, as investigated by Wu et al. (2015), provides insights into the interactions and bonding patterns that could be relevant for derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid. The study on febuxostat-acetic acid complex reveals how hydrogen bonding and weak interactions contribute to the stability and properties of molecular assemblies. This information can be crucial for understanding how similar compounds might interact in crystalline forms or within biological systems Wu et al., 2015.

Antioxidant and Enzyme Inhibition Activities

Research on transition metal complexes of amino acid bearing Schiff base ligands, including those with a cyclohexyl structure, demonstrates significant antioxidant and enzyme inhibition activities. Ikram et al. (2015) found that the zinc complex of a similar ligand showed strong inhibition against xanthine oxidase, suggesting that derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid could have potential applications in managing oxidative stress and related disorders Ikram et al., 2015.

Surface Chemistry and Self-Assembled Monolayers

A study by Willey et al. (2004) on the adsorption of thioctic acid on gold surfaces through self-assembled monolayers (SAMs) may offer parallels to how derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid might be used in creating functionalized surfaces for sensors or catalysis. The ability to switch surface properties through chemical modifications of the carboxyl groups presents a versatile tool for material science applications Willey et al., 2004.

Safety and Hazards

特性

IUPAC Name |

2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWHVJXFUVTCHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(SCC(=O)O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962620 |

Source

|

| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid | |

CAS RN |

4265-54-7 |

Source

|

| Record name | NSC18914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

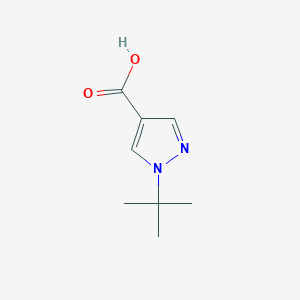

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)